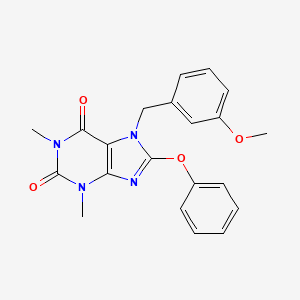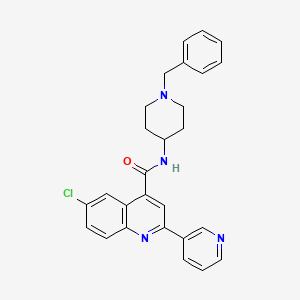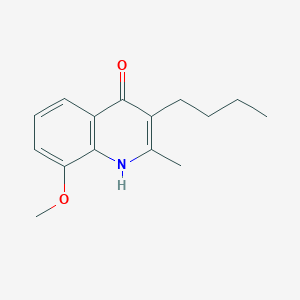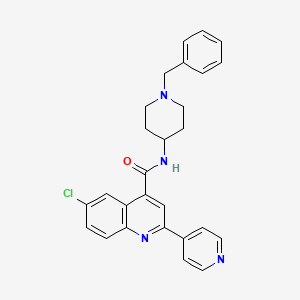![molecular formula C25H19N7O3 B10796307 N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B10796307.png)
N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV403679 is a compound identified through the Medicines for Malaria Venture’s “Malaria Box” initiative. This compound has shown promising activity against various protozoan parasites, including Tritrichomonas foetus and Plasmodium falciparum . The compound is part of a larger effort to repurpose existing chemical libraries to find new treatments for parasitic diseases.
Preparation Methods
The synthesis of MMV403679 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties . Industrial production methods may involve large-scale synthesis using automated liquid handling systems and high-throughput screening techniques to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
MMV403679 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
MMV403679 has several scientific research applications, including:
Chemistry: Used as a reference compound in high-throughput screening assays to identify new antimalarial agents.
Biology: Studied for its effects on protozoan parasites, including Tritrichomonas foetus and Plasmodium falciparum
Medicine: Investigated for its potential use in treating parasitic infections, particularly in regions where resistance to existing treatments is prevalent
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research
Mechanism of Action
The mechanism of action of MMV403679 involves the inhibition of specific enzymes in protozoan parasites. For example, it has been shown to inhibit the activity of metalloaminopeptidases in Plasmodium falciparum, which are essential for the parasite’s survival . The compound’s molecular targets include the aminopeptidases M1, M17, and M18, and it acts through non-classical zinc coordination or independently of zinc binding .
Comparison with Similar Compounds
MMV403679 is unique in its ability to inhibit multiple metalloaminopeptidases, making it a valuable tool in the fight against parasitic diseases. Similar compounds include:
Properties
Molecular Formula |
C25H19N7O3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H19N7O3/c1-14-6-5-8-17(10-14)31-22-18(13-26-31)23(33)29-25(28-22)32-21(11-15(2)30-32)27-24(34)20-12-16-7-3-4-9-19(16)35-20/h3-13H,1-2H3,(H,27,34)(H,28,29,33) |
InChI Key |
DGDUVGYPWBZNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B10796228.png)
![ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate](/img/structure/B10796229.png)

![6-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796236.png)


![1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10796259.png)
![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10796266.png)
![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B10796274.png)
![1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)

![N'-(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796306.png)
![(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine](/img/structure/B10796311.png)
